molecular formula C6H4BClF4N2 B6596720 4-chlorobenzene-1-diazonium, tetrafluoroboranuide CAS No. 673-41-6

4-chlorobenzene-1-diazonium, tetrafluoroboranuide

Cat. No. B6596720
CAS RN: 673-41-6
M. Wt: 226.37 g/mol
InChI Key: HGYBTBSOTHVJJT-UHFFFAOYSA-N
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Patent
US05416235

Procedure details

Sodium cyanide (2.94 g; 0.06 mol) was added to water and stirred. Cuprous cyanide (2.7 g; 0.03 mol) was added to the mixture stirred until it became homogeneous. 4-chlorobenzenediazonium tetrafluoroborate (5.66 g; 0.025 mol) in water (10 ml) was added to one portion. The mixture was allowed to react at room temperature. The mixture was extracted by ethyl acetate and the extract analysed by means of gas chromatography which indicated that 4-chlorobenzonitrile had been formed in 75% yield.
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Cuprous cyanide
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
5.66 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].F[B-](F)(F)F.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([N+]#N)=[CH:12][CH:11]=1>O>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:1]#[N:2])=[CH:12][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Cuprous cyanide
Quantity
2.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
5.66 g
Type
reactant
Smiles
F[B-](F)(F)F.ClC1=CC=C(C=C1)[N+]#N
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred until it
CUSTOM
Type
CUSTOM
Details
to react at room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted by ethyl acetate
CUSTOM
Type
CUSTOM
Details
had been formed in 75% yield

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.